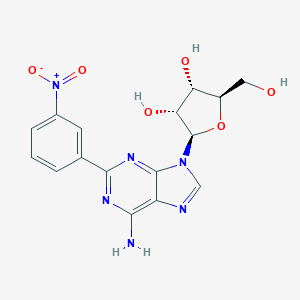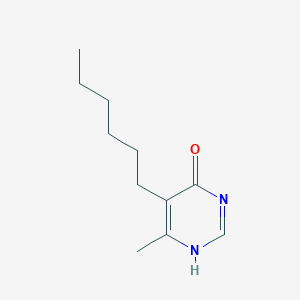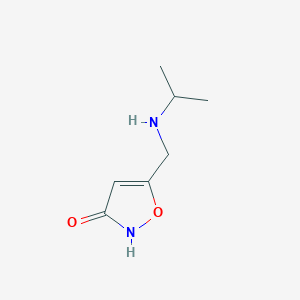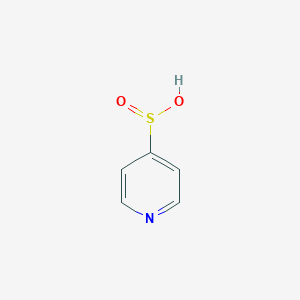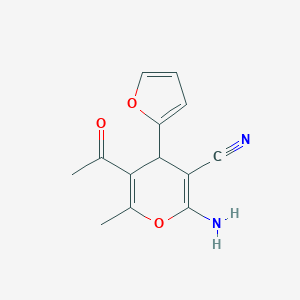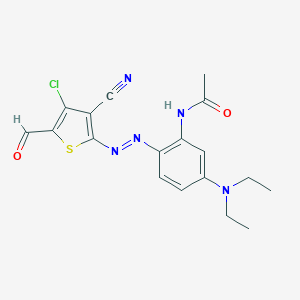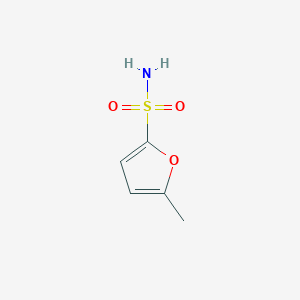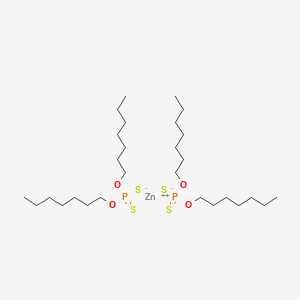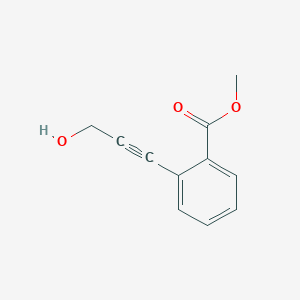
Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Overview
Description
It is a catechol-like agent and is primarily used as a fast-acting bronchodilator for the treatment of conditions such as emphysema, bronchitis, and asthma . Isoetarine can be considered the “granddaughter of adrenalin” in the line of beta-2 agonists that provide quick relief for bronchospasm and asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoetarine involves the reaction of catechol with isopropylamine under specific conditions. The process typically includes the following steps:
Catechol Preparation: Catechol is prepared through the hydroxylation of phenol.
Amine Addition: Isopropylamine is added to the catechol under controlled conditions to form isoetarine.
Industrial Production Methods: In industrial settings, the production of isoetarine involves large-scale synthesis using similar methods but optimized for efficiency and yield. The reaction conditions are carefully monitored to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Isoetarine undergoes various chemical reactions, including:
Oxidation: Isoetarine can be oxidized to form quinones.
Reduction: Reduction reactions can convert isoetarine to its corresponding alcohols.
Substitution: Isoetarine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Isoetarine has several scientific research applications, including:
Chemistry: Used as a model compound to study beta-2 adrenoreceptor agonists.
Biology: Investigated for its effects on bronchial smooth muscle and ciliary activity.
Medicine: Utilized in the development of bronchodilators for respiratory conditions.
Industry: Employed in the production of inhalation solutions for nebulization
Mechanism of Action
Isoetarine exerts its effects by increasing the activity of adenyl cyclase, which augments the formation of cyclic AMP (cAMP). Elevated levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity . The primary molecular targets are beta-2 adrenergic receptors, although isoetarine also binds to beta-1 adrenergic receptors, which may lead to beta-1-mediated adverse events .
Comparison with Similar Compounds
Epinephrine (Adrenalin): The first beta-2 agonist used for bronchospasm relief.
Isoprenaline (Isoproterenol): The second-generation beta-2 agonist.
Orciprenaline (Metaproterenol): Replaced isoetarine due to fewer cardiac side effects.
Salbutamol (Albuterol): A later generation beta-2 agonist with longer-lasting effects.
Uniqueness of Isoetarine: Isoetarine is unique in its rapid onset of action, providing sharp relief of shortness of breath within two to five minutes after inhalation . Despite being largely replaced by newer agents, some practitioners still prefer isoetarine for its quick relief in severe cases of bronchospasm .
Properties
IUPAC Name |
methyl 2-(3-hydroxyprop-1-ynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEORDDJWGLYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401895 | |
| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103606-72-0 | |
| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

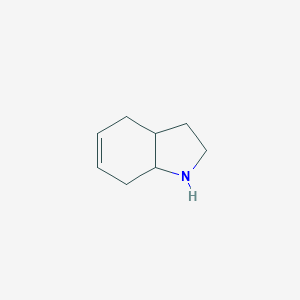
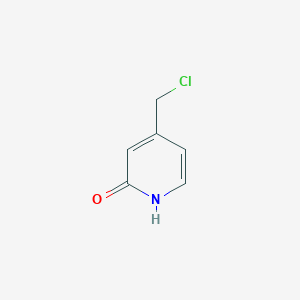
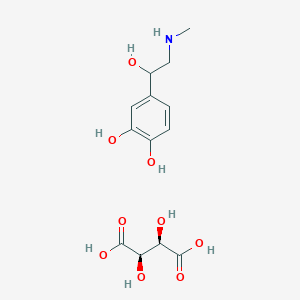
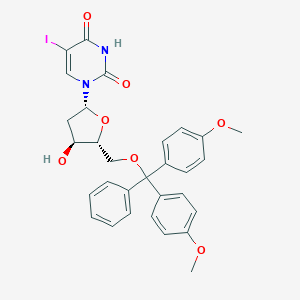
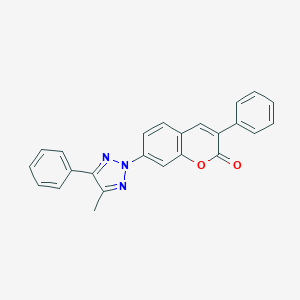
![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)
